molecular formula C20H17NO2 B14317949 6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one CAS No. 110220-33-2

6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one

Cat. No.: B14317949
CAS No.: 110220-33-2
M. Wt: 303.4 g/mol
InChI Key: IINZWOVHFNNNPF-UHFFFAOYSA-N
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Description

6-{[([1,1’-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group, an amino group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[([1,1’-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one typically involves the reaction of 1,1’-biphenyl-2-amine with 2-methoxycyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[([1,1’-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-{[([1,1’-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-{[([1,1’-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the amino and methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobiphenyl: An amine derivative of biphenyl with similar structural features.

    2,4,6-Trimethoxybiphenyl: A biphenyl compound with methoxy groups at different positions.

Uniqueness

6-{[([1,1’-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

110220-33-2

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

2-methoxy-6-[(2-phenylphenyl)iminomethyl]phenol

InChI

InChI=1S/C20H17NO2/c1-23-19-13-7-10-16(20(19)22)14-21-18-12-6-5-11-17(18)15-8-3-2-4-9-15/h2-14,22H,1H3

InChI Key

IINZWOVHFNNNPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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